amine hydrochloride CAS No. 1049678-11-6](/img/structure/B2954862.png)
[(4-Ethylphenyl)methyl](2-methylpropyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethylphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 869942-55-2 . It has a molecular weight of 191.32 and its IUPAC name is N-(4-ethylbenzyl)-2-methyl-1-propanamine . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.. It’s typically stored at normal temperatures . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity Research
Amines and amine-related compounds play a significant role in neurochemistry and neurotoxicity studies. For example, research into the neurochemistry and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) explores the effects of ring-substituted phenylisopropylamine compounds related to both amphetamines and hallucinogens. Such studies delve into acute and long-term neurochemical effects, which could be relevant to understanding the neuroactive potential of similar compounds (McKenna & Peroutka, 1990).
Environmental Health and Toxicology
Amines are also of interest in environmental health and toxicology. Research on the sources, fate, and toxicity of chemical warfare agent degradation products examines the environmental persistence and mammalian toxicity of various compounds, including those related to amines. This work is crucial for assessing environmental and occupational health risks associated with chemical exposures (Munro et al., 1999).
Chemical Recycling and Polymer Chemistry
The chemical recycling of poly(ethylene terephthalate) (PET) and related research highlight the application of chemical compounds in recycling processes and the synthesis of value-added materials. This area of study showcases the potential for chemical compounds to contribute to sustainable material science and engineering practices (Karayannidis & Achilias, 2007).
Biomedical Applications
Amines and related compounds have diverse biomedical applications, including in the development of topical agents for treating various skin disorders. Imiquimod, an immune response modifier, is one such compound that has been extensively studied for its antiviral, antiproliferative, and antitumor activities, demonstrating the therapeutic potential of amine compounds in medical research (Syed, 2001).
These examples, while not directly related to “(4-Ethylphenyl)methylamine hydrochloride,” illustrate the broad range of scientific research applications for amine compounds and related chemicals. Such studies contribute to our understanding of neurochemistry, environmental health, material science, and biomedical applications, potentially offering indirect insights into the applications of the compound .
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVQJJCLHCNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)
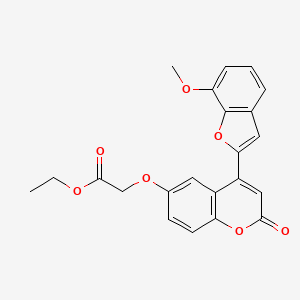

![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)
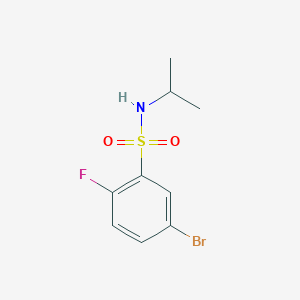
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)
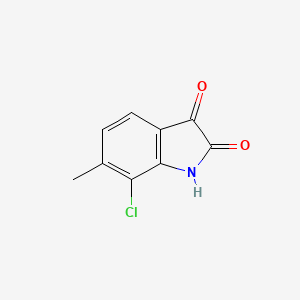
![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)
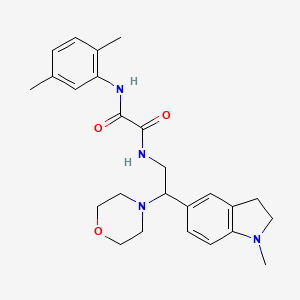
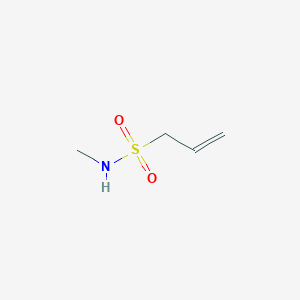
![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)
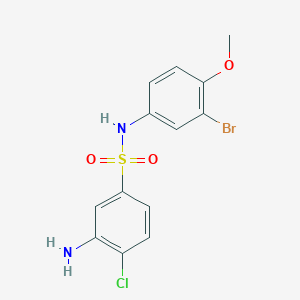
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)